6-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxol-5-ol
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Overview
Description
6-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxol-5-ol is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring substituted with a phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxol-5-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-phenylpropan-2-ol with 1,3-benzodioxole under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring or the phenylpropan-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxol-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxol-5-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A related compound with a similar phenylpropan-2-yl group but lacking the benzodioxole ring.
Phenylacetone: Another compound with a phenyl group attached to a different functional group (acetone).
Uniqueness
6-(2-Phenylpropan-2-yl)-2H-1,3-benzodioxol-5-ol is unique due to the presence of both the benzodioxole ring and the phenylpropan-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
71712-25-9 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
6-(2-phenylpropan-2-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C16H16O3/c1-16(2,11-6-4-3-5-7-11)12-8-14-15(9-13(12)17)19-10-18-14/h3-9,17H,10H2,1-2H3 |
InChI Key |
SMIBWGLNZHKIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC3=C(C=C2O)OCO3 |
Origin of Product |
United States |
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